2-Methoxyethyl acrylate
Overview
Description
2-Methoxyethyl acrylate is an organic compound with the molecular formula C6H10O3. It is a clear, colorless liquid with a sharp, musty odor. This compound is primarily used as a monomer in the synthesis of polymers for coatings, adhesives, and plastics due to its excellent flexibility, UV resistance, and water resistance .
Mechanism of Action
- PMEA is frequently used in biomedical coatings due to its liquid-like properties. It possesses excellent properties for medical applications, including cell enrichment, low protein absorption, and anti-thrombogenicity .
- Efforts have been made to obtain solid PMEA at physiological temperature for stable and long-lasting coating. Blending PMEA with other polymers possessing a higher Tg has been explored .
- PMEA interacts with the inner surface of blood vessels, mimicking the glycocalyx of native blood vessels. Promoting the glycocalyx with transforming growth factor-β1 (TGF-β1) decreases platelet adhesion, while degrading it with heparinase I increases platelet adhesion .
- PMEA’s action results in an antithrombogenic surface, reducing platelet adhesion and promoting blood compatibility .
- At body temperature, PMEA turns into a viscous liquid, limiting its in vivo stability. Efforts to achieve solid PMEA coatings at physiological temperature are ongoing .
Target of Action
Mode of Action
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
2-Methoxyethyl acrylate has been found to exhibit excellent blood compatibility by inhibiting platelet adhesion . This property is attributed to the nanometer-scale phase-separated structures it forms at the interface with water or phosphate-buffered saline . The polymer/water interface is characterized by neutron reflectivity measurements and sum frequency generation spectroscopy .
Cellular Effects
This compound has been shown to promote cell adhesiveness . Confluent monolayers of human umbilical vein endothelial cells (HUVECs) on a this compound antithrombogenic surface play a major role in mimicking the inner surface of native blood vessels . HUVECs could attach and spread on the this compound surface with stronger adhesion strength than self-adhesion strength .
Molecular Mechanism
The molecular mechanism of this compound is largely attributed to its interaction with water molecules. When the orientation of this compound segments at the water interface becomes random with increasing immersion time, the fractional amount of lower-coordinated water molecules increases at the interface . Such an interfacial structure causes the suppression of platelet adhesion .
Temporal Effects in Laboratory Settings
It has been observed that the outermost region of the blend film was reorganized in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyethyl acrylate can be synthesized through the esterification of acrylic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Copolymerization: It can copolymerize with other monomers such as itaconic anhydride to form copolymers with unique properties.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, typically using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.
Copolymerization: Conducted using reversible addition-fragmentation chain transfer (RAFT) polymerization techniques.
Major Products:
Scientific Research Applications
2-Methoxyethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the development of biomedical coatings due to its anti-thrombogenic properties.
Medicine: Utilized in the coating of medical devices to prevent blood clot formation.
Industry: Applied in the production of flexible and UV-resistant coatings, adhesives, and plastics.
Comparison with Similar Compounds
- Ethylene glycol methyl ether acrylate
- 2-Hydroxyethyl acrylate
- Methyl methacrylate
Comparison:
- Ethylene glycol methyl ether acrylate: Similar in structure but has different solubility and reactivity properties .
- 2-Hydroxyethyl acrylate: Contains a hydroxyl group, making it more hydrophilic and reactive in certain conditions .
- Methyl methacrylate: Has a different ester group, leading to variations in polymer properties such as glass transition temperature and mechanical strength .
2-Methoxyethyl acrylate stands out due to its unique combination of flexibility, UV resistance, and anti-thrombogenic properties, making it highly valuable in both industrial and biomedical applications .
Properties
IUPAC Name |
2-methoxyethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-6(7)9-5-4-8-2/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCUBKYHMMPGBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Related CAS |
97008-69-0, 32171-39-4, 28628-64-0 | |
Record name | Polyethylene glycol methyl ether acrylate homopolymer | |
Source | CAS Common Chemistry | |
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Record name | Polyethylene glycol methyl ether acrylate | |
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Record name | Poly(2-methoxyethyl acrylate) | |
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DSSTOX Substance ID |
DTXSID7025554 | |
Record name | 2-Methoxyethyl acrylate | |
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Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
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Physical Description |
2-methoxyethyl acrylate is a clear colorless liquid with a sharp musty odor. (NTP, 1992), Liquid | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-methoxyethyl ester | |
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Boiling Point |
312.8 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Flash Point |
180 °F (NTP, 1992) | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Solubility |
greater than or equal to 100 mg/mL at 64 °F (NTP, 1992) | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Density |
1.0131 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Vapor Density |
4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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CAS No. |
3121-61-7, 32171-39-4 | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Record name | Methoxyethyl acrylate | |
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Record name | 2-Methoxyethyl acrylate | |
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Record name | 2-METHOXYETHYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-methoxyethyl ester | |
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Record name | 2-Methoxyethyl acrylate | |
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Record name | 2-methoxyethyl acrylate | |
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Record name | POLYETHYLENE GLYCOL ACRYLATE METHYL ETHER | |
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Record name | 2-METHOXYETHYL ACRYLATE | |
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Melting Point |
-48.3 °F (NTP, 1992) | |
Record name | 2-METHOXYETHYL ACRYLATE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is poly(2-methoxyethyl acrylate) (PMEA) considered a promising biocompatible material?
A1: PMEA exhibits excellent blood compatibility, inhibiting platelet adhesion and activation of the coagulation system. [, , ] This is attributed to the unique hydration structure of PMEA, particularly the presence of "intermediate water," which forms a protective layer preventing direct contact between the polymer surface and blood components. [, , , ]
Q2: How does PMEA influence the adhesion and growth of cells?
A2: Studies show that PMEA supports the adhesion and proliferation of various cell types, including lung cancer cells [], human periodontal ligament cells [], and human umbilical vein endothelial cells (HUVECs). [, ] The adhesion mechanism can be both integrin-dependent and integrin-independent. []
Q3: Can PMEA be used to create surfaces that promote cell spheroid formation?
A3: Yes, multi-block copolymers incorporating PMEA and polyethylene glycol (PEG) have been shown to support the formation of cell spheroids, which are valuable 3D cell culture models for drug screening and tissue engineering. [] The PEG content in these copolymers can be adjusted to control the rate of spheroid formation.
Q4: Does PMEA impact tumor cell behavior?
A4: Research indicates that PMEA can promote the viability of tumor cells in serum-free conditions by inducing a blebbing-like phenomenon and spontaneous cell aggregation. [] This effect is linked to the activation of the Akt signaling pathway via N-cadherin-mediated cell-cell contact.
Q5: Can PMEA be used for the isolation and culture of circulating tumor cells (CTCs)?
A5: Yes, PMEA substrates have shown promise for capturing and culturing CTCs from the blood of cancer patients. [, ] PMEA's ability to selectively promote tumor cell adhesion while inhibiting blood cell adhesion makes it a valuable tool for CTC isolation and analysis.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C6H10O3, and its molecular weight is 130.14 g/mol. []
Q7: How does the hydration state of PMEA and its analogs affect their properties?
A7: The presence of intermediate water in PMEA and its analogs influences their biocompatibility, protein adsorption characteristics, and interactions with cells. [, , , ] The amount and type of hydrated water can be modulated by modifying the side chain spacing and length of PMEA analogs. []
Q8: How does the incorporation of fluorine affect the properties of PMEA?
A8: The introduction of a small amount of fluorine into PMEA, creating fluorinated PMEA, can alter its hydration structure, surface morphology, and blood compatibility. [] This modification allows for fine-tuning the material's properties for specific biomedical applications.
Q9: What polymerization techniques are commonly employed for the synthesis of PMEA and its copolymers?
A9: Several controlled radical polymerization methods have been successfully used to synthesize PMEA and its copolymers, including Atom Transfer Radical Polymerization (ATRP), Nitroxide Mediated Polymerization (NMP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. [, , , , , ] These methods allow for precise control over molecular weight, polydispersity, and copolymer composition.
Q10: Can PMEA be used to create graft copolymers with unique properties?
A10: Yes, PMEA has been successfully incorporated into amphiphilic graft copolymers using a combination of RAFT polymerization and ATRP. [] These graft copolymers have shown promise for applications in aqueous lubrication.
Q11: What are the potential applications of PMEA in the biomedical field?
A11: PMEA's biocompatibility and antithrombogenic properties make it suitable for various biomedical applications, including:* Coatings for medical devices to improve blood compatibility [, , , ]* Scaffolds for tissue engineering [, , ]* Platforms for CTC isolation and analysis [, , ]
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